molecular formula C11H15N3O3 B1600584 2-Methyl-4-morpholino-6-nitroaniline CAS No. 468741-20-0

2-Methyl-4-morpholino-6-nitroaniline

Cat. No. B1600584
Key on ui cas rn: 468741-20-0
M. Wt: 237.25 g/mol
InChI Key: BQZOMWPTJWWTMQ-UHFFFAOYSA-N
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Patent
US07223757B2

Procedure details

2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine (15.2 g, 64 mmol) was suspended in methanol (200 ml) in a PARR flask. Palladium on carbon (1.0 g, 10% Pd) was added and the suspension shaken under 60 psi of hydrogen overnight. The mixture was filtered through a pad of celite (under argon) into a 3-neck flask, the celite rinsed with methanol and the filtrate diluted with methanol to a total volume of 500 ml and cooled to 0° C. A solution of 4-Iodo-2-methoxy-pyridine-3-carbaldehyde (14.6 g, 55.5 mmol) in methanol (500 ml) was added slowly (during 3 hours). After addition of ˜¼ of the solution the system was opened to air and stirred over the weekend, thereby reaching room temperature. The reaction mixture was concentrated in vacuo, filtered through a pad of silica (eluent: methylenechloride-ethyl acetate-methanol 55-40-5) then crystallized from ethyl acetate. The title compound was isolated as brown solid (12.68 g, 51%). Flash column chromatography of the mother liquor (gave additional 2.90 g (12%). [pack column with methylene chloride, elute compound with methylene chloride-ethyl acetate 6–4, then methylenechloride-ethyl acetate-methanol 58-40-2]. LCMS (M+H)+ m/z 451 (t=1.03 min.). 1H NMR (500 MHz, CDCl3) δ 7.76 (1H, d, J=5.3 Hz),), 7.42 (1H, d, J=5.3 Hz), 6.85 (1H, broad s), 6.82 (1H, s), 3.86 (4H, t, J=4.5 Hz), 3.79 (3H, s), 3.12 (4H, t, J=4.5 Hz), 2.60 (3H, s), 2.21 (3H, s).
Name
2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH2:17].IC1C=CN=C(OC)C=1C1NC2C=C(N3CCOCC3)C=C(C)C=2N=1.[H][H].IC1C=CN=C(OC)C=1C=O>CO.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[C:4]([N+:14]([O-:16])=[O:15])[C:3]=1[NH2:17] |f:0.1|

Inputs

Step One
Name
2-(4-Iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N.IC1=C(C(=NC=C1)OC)C1=NC2=C(N1)C=C(C=C2C)N2CCOCC2
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
14.6 g
Type
reactant
Smiles
IC1=C(C(=NC=C1)OC)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite (under argon) into a 3-neck flask
WASH
Type
WASH
Details
the celite rinsed with methanol
ADDITION
Type
ADDITION
Details
the filtrate diluted with methanol to a total volume of 500 ml
ADDITION
Type
ADDITION
Details
After addition of ˜¼ of the solution the system
CUSTOM
Type
CUSTOM
Details
reaching room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica (eluent: methylenechloride-ethyl acetate-methanol 55-40-5)
CUSTOM
Type
CUSTOM
Details
then crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)N1CCOCC1)[N+](=O)[O-])N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.68 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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